Tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate
Description
Tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate is a morpholine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a 5,5-dimethyl-substituted morpholine ring, and an iodomethyl substituent at position 2. The Boc group is widely employed in organic synthesis to protect amines, ensuring stability under basic and nucleophilic conditions while enabling acid-mediated deprotection . The morpholine scaffold contributes rigidity and stereochemical control, with the 5,5-dimethyl substitution enhancing conformational stability. The iodomethyl group introduces a reactive site for nucleophilic substitution or cross-coupling reactions, leveraging iodine’s high leaving-group ability and polarizability. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals, where its structural features enable precise functionalization.
Properties
IUPAC Name |
tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22INO3/c1-11(2,3)17-10(15)14-7-9(6-13)16-8-12(14,4)5/h9H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIRDOLZENEODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1C(=O)OC(C)(C)C)CI)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the fields of cancer treatment and antimicrobial activity. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : CHI N O
- Molecular Weight : 305.18 g/mol
- CAS Number : 879403-42-6
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of tert-butyl 2-(aminomethyl)-5,5-dimethylmorpholine-4-carboxylate with an iodine source. This process is crucial for introducing the iodine functionality that enhances biological activity.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For example, it has demonstrated efficacy against various cancer cell lines:
| Cell Line | IC (µM) | Effect |
|---|---|---|
| A549 | 6.75 ± 0.19 | High |
| HCC827 | 6.26 ± 0.33 | Moderate |
| NCI-H358 | 6.48 ± 0.11 | Moderate |
The data indicates that this compound exhibits selective cytotoxicity towards lung cancer cells while showing moderate impact on normal lung fibroblasts (MRC-5) .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated using standard broth microdilution methods against bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These results suggest that this compound possesses significant antibacterial properties, making it a candidate for further development as an antibiotic .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It inhibits enzymes involved in cell wall synthesis in bacteria.
- DNA Interaction : The compound intercalates into DNA strands, disrupting replication and transcription processes.
- Signal Transduction Modulation : It influences pathways that regulate cell proliferation and apoptosis .
Study on Antitumor Effects
In a recent study involving various morpholine derivatives, this compound was shown to significantly reduce tumor growth in xenograft models of lung cancer. The study reported a reduction in tumor volume by approximately 50% compared to control groups over a treatment period of four weeks .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of the compound against resistant strains of bacteria. The study found that this compound effectively inhibited biofilm formation and reduced bacterial load by over 80% in treated samples .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Morpholine Derivatives
Morpholine derivatives vary in substitution patterns and functional groups. Key comparisons include:
| Compound | Substituents | Reactivity/Applications |
|---|---|---|
| Target Compound | 2-(iodomethyl), 5,5-dimethyl | Cross-coupling, nucleophilic substitution |
| Morpholine-4-carboxylate (unsubstituted) | No substituents | Limited reactivity; basic scaffold |
| Tert-butyl 2-(chloromethyl)morpholine-4-carboxylate | 2-(chloromethyl) | Slower SN2 reactions due to poorer leaving group |
| 5,5-Dimethylmorpholine-4-carboxylate | 5,5-dimethyl | Enhanced rigidity; reduced ring flexibility |
The iodomethyl group in the target compound confers superior reactivity in Suzuki or Ullmann couplings compared to chloro/bromo analogues, albeit with reduced thermal stability due to the weaker C–I bond .
tert-Butoxycarbonyl (Boc) Protected Compounds
The Boc group’s stability contrasts with other protecting strategies:
| Protecting Group | Deprotection Conditions | Stability |
|---|---|---|
| Boc | Acid (e.g., TFA) | Stable under bases, nucleophiles |
| Fmoc | Base (e.g., piperidine) | Labile in acidic conditions |
| Cbz | Hydrogenolysis | Sensitive to reducing agents |
The Boc group in the target compound ensures compatibility with basic reaction conditions, a feature shared with Boc-protected imidazoles (e.g., 5{87}–5{90} in ). However, the morpholine ring’s electron-rich environment may slightly alter Boc deprotection kinetics compared to imidazole-based analogues .
Halogenated Methyl-Substituted Compounds
Iodine’s polarizability and leaving-group ability differentiate it from other halogens:
| Halogen (X) | Bond Strength (C–X) | SN2 Reactivity | Applications |
|---|---|---|---|
| Iodine | ~234 kJ/mol | High | Cross-coupling, radiopharmaceuticals |
| Bromine | ~285 kJ/mol | Moderate | Intermediate synthesis |
| Chlorine | ~327 kJ/mol | Low | Stable intermediates |
The target compound’s iodomethyl group enables rapid nucleophilic displacement, making it preferable for synthesizing labeled compounds or complex architectures. However, its susceptibility to light-induced degradation necessitates careful handling compared to bromo/chloro derivatives .
Spectroscopic Characterization
highlights NMR as a critical tool for characterizing tert-butyl-containing compounds. The target compound’s tert-butyl group is expected to show a singlet at ~1.4 ppm (¹H NMR) and ~28 ppm (¹³C NMR), consistent with Boc-protected analogues. The iodomethyl group’s ¹H NMR signal may appear downfield (~3.5–4.0 ppm) due to iodine’s electronegativity, while ¹³C NMR would display a distinct C–I coupling (~-20 ppm for CH₂I) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
